Tripalmitoyl pentapeptide

Overview

Description

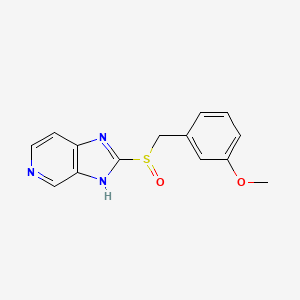

Tripalmitoyl pentapeptide is a synthetic analogue of the N-terminal part of lipoprotein from the outer membrane of Escherichia coli and other Enterobacteriaceae. It is known for its potent immune adjuvant properties and its ability to act as a mitogen and polyclonal activator of B lymphocytes .

Mechanism of Action

Target of Action

Tripalmitoyl pentapeptide, also known as Mitogenic Pentapeptide, is an effective activator of B lymphocyte mitogen and polyclonal . It is a synthetic N-terminal analog of E. coli outer membrane lipoproteins .

Mode of Action

The compound interacts with its targets, B lymphocytes, and activates them . This interaction results in the stimulation of the primary antibody response .

Biochemical Pathways

The activation of B lymphocytes by this compound affects the immune response pathway . This leads to downstream effects such as the enhancement of the primary antibody response .

Result of Action

The activation of B lymphocytes by this compound leads to an enhanced primary antibody response . This results in molecular and cellular effects that contribute to its role as an immune adjuvant .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concurrent application of this compound and antigen is necessary to achieve a strong adjuvant effect .

Biochemical Analysis

Biochemical Properties

Tripalmitoyl Pentapeptide interacts with various biomolecules, exhibiting a strong adjuvant activity in vitro . It enhances the stimulation of the primary antibody response, increasing the antigen-specific IgM and IgG responses .

Cellular Effects

This compound influences cell function by enhancing the primary antibody response towards underivatized sheep red blood cells (SRBC) and trinitrophenylated (TNP-) SRBC . It also impacts cellular metabolism by increasing the antigen-specific IgM and IgG responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It exhibits a strong adjuvant activity in vitro, enhancing the stimulation of the primary antibody response .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tripalmitoyl pentapeptide is synthesized through a series of peptide bond formations. The process involves the coupling of amino acids in a specific sequence: cysteine, serine, serine, asparagine, and alanine. The palmitoylation of the peptide is achieved by attaching palmitic acid to the amino groups of the peptide .

Industrial Production Methods: Industrial production of this compound involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The palmitoylation step is typically performed after the peptide synthesis is complete .

Chemical Reactions Analysis

Types of Reactions: Tripalmitoyl pentapeptide undergoes various chemical reactions, including:

Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: The peptide can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Disulfide-linked peptides.

Reduction: Free thiol-containing peptides.

Substitution: Modified peptides with different functional groups.

Scientific Research Applications

Tripalmitoyl pentapeptide has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Acts as a potent immune adjuvant, enhancing the immune response in various assays.

Medicine: Investigated for its potential use in vaccine development due to its immune-stimulating properties.

Industry: Utilized in cosmetic formulations for its skin-conditioning effects

Comparison with Similar Compounds

Palmitoyl tripeptide-1: Known for its skin-conditioning properties.

Palmitoyl hexapeptide-12: Used in cosmetic formulations for its anti-aging effects.

Palmitoyl tetrapeptide-7: Functions as an anti-inflammatory agent in skincare products

Uniqueness: Tripalmitoyl pentapeptide is unique due to its strong immune adjuvant activity, which is not commonly found in other palmitoylated peptides. Its ability to enhance both IgM and IgG responses makes it particularly valuable in immunological research and potential clinical applications .

Properties

IUPAC Name |

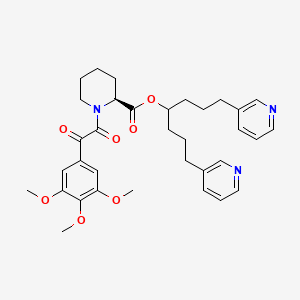

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H124N6O14S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-60(77)70-58(66(83)73-57(49-75)65(82)72-56(48-74)64(81)71-55(47-59(68)76)63(80)69-53(4)67(84)85)52-88-51-54(87-62(79)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)50-86-61(78)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h53-58,74-75H,5-52H2,1-4H3,(H2,68,76)(H,69,80)(H,70,77)(H,71,81)(H,72,82)(H,73,83)(H,84,85)/t53-,54?,55-,56-,57-,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPAYSRLFXJBQQ-NXCWWGNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H124N6O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1269.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87173-03-3 | |

| Record name | Tripalmitoyl pentapeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087173033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

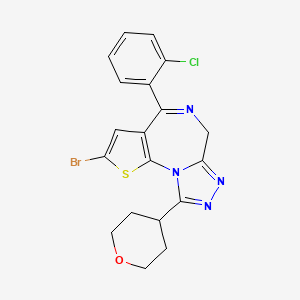

![methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1683589.png)

![N-[2-[[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-methylsulfonylamino]ethyl]methanesulfonamide](/img/structure/B1683596.png)